molecular formula C10H9BrO2 B1273434 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one CAS No. 892152-26-0

7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No. B1273434
M. Wt: 241.08 g/mol
InChI Key: VRVDFHCIYLDELF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one is a brominated and methoxylated derivative of indenone. Indenones are a class of compounds known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of bromine and methoxy groups on the indenone core can significantly alter its reactivity and physical properties, making it a valuable target for synthesis and study.

Synthesis Analysis

The synthesis of brominated indenone derivatives can be achieved through various methods. For instance, the synthesis of brominated bi-1H-indene diones has been reported, where bromine atoms are introduced into the methyl group on the benzene rings of biindenylidenedione, affecting the compound's properties . Although the exact synthesis of 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one is not detailed in the provided papers, similar synthetic strategies could be employed, such as bromination reactions and the use of methoxy-containing precursors.

Molecular Structure Analysis

The molecular structure of brominated and methoxylated indenones can be complex, with the potential for various isomers depending on the position of the substituents. The crystal structure of related compounds, such as 7-methoxy-1H-indazole, shows that the methoxy group can lie in the plane of the indazole system, which could be similar in the case of methoxylated indenones . The presence of bromine is likely to influence the molecular conformation and crystal packing due to its size and ability to participate in halogen bonding.

Chemical Reactions Analysis

Brominated indenones can undergo a variety of chemical reactions, leveraging the bromine atom as a reactive site for further functionalization. For example, the bromine atom can act as a leaving group in nucleophilic substitution reactions or can be involved in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The methoxy group can also influence the reactivity of the compound, potentially directing electrophilic substitution reactions to specific positions on the ring system.

Physical and Chemical Properties Analysis

The introduction of bromine and methoxy groups to the indenone core is expected to significantly alter both the physical and chemical properties of the compound. Bromination typically increases molecular weight and can enhance the density and refractive index of the material. The presence of a methoxy group can influence the solubility of the compound in organic solvents and may affect its boiling and melting points. The photophysical properties, such as UV-Vis absorption spectra, can also be affected by these substituents, as demonstrated in related brominated compounds . Additionally, the presence of these groups can impart photochromic and photomagnetic properties, which could be of interest for material science applications.

Scientific Research Applications

Synthesis of Indole Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of Application : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Methods of Application : The reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields). This was again reduced quantitatively with tributyltin hydride (Bu 3 SnH) (94% yield) to afford 4-(methoxymethyl)-2-methylindole in a moderate overall yield (37%) .
  • Results or Outcomes : The synthesis of indole derivatives has led to the development of biologically active compounds for the treatment of various disorders .

Biological Potential of Indole Derivatives

  • Scientific Field : Pharmacology
  • Summary of Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application : Various natural compounds contain indole as a parent nucleus, for example, tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
  • Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Antitumor Activity of Indole Derivatives

  • Scientific Field : Pharmacology
  • Summary of Application : Some indole derivatives have shown promising antitumor activity against liver carcinoma (HEPG2-1) .
  • Methods of Application : The pyrazolo [1,5- a ]pyrimidine 7c, thiazole 23g and 1,3,4-thiadiazole 18a were synthesized and tested for their antitumor activity .
  • Results or Outcomes : The pyrazolo [1,5- a ]pyrimidine 7c, thiazole 23g and 1,3,4-thiadiazole 18a showed promising antitumor activity with IC 50 values of 2.70, 3.50 and 4.90 µM, respectively .

Antiviral Activity of Indole Derivatives

  • Scientific Field : Virology
  • Summary of Application : Indole derivatives have been reported to possess antiviral activity .
  • Methods of Application : 6-Amino-4-substitutedalkyl-1 H -indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
  • Results or Outcomes : Compound methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC 50 = 7.53 µM and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Indole Derivatives in Alkaloids

  • Scientific Field : Organic Chemistry
  • Summary of Application : Indoles are significant heterocyclic systems in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • Results or Outcomes : The construction of indoles as a moiety in selected alkaloids has been highlighted .

Indole Derivatives in Pharmacology

  • Scientific Field : Pharmacology
  • Summary of Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application : Various natural compounds contain indole as a parent nucleus, for example, tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
  • Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

7-bromo-6-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-13-8-5-3-6-2-4-7(12)9(6)10(8)11/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVDFHCIYLDELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CCC2=O)C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393061
Record name 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one

CAS RN

892152-26-0
Record name 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one
Reactant of Route 3
Reactant of Route 3
7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one
Reactant of Route 4
Reactant of Route 4
7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one
Reactant of Route 5
7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one
Reactant of Route 6
Reactant of Route 6
7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one

Citations

For This Compound
2
Citations
P Štacko, JCM Kistemaker, T van Leeuwen, MC Chang… - research.rug.nl
Controlling both rotational and translational molecular motion and achieving further translation and propagation of the motion as well as exploring dynamic functions, taking inspiration …
Number of citations: 0 research.rug.nl
T van Leeuwen, W Danowski, SF Pizzolato… - Thomas van … - research.rug.nl
One of the main characteristics of biological motors, which stands out compared to artificial motors, is their ability to regulate activity in response to multiple stimuli. 1 Although in …
Number of citations: 2 research.rug.nl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.